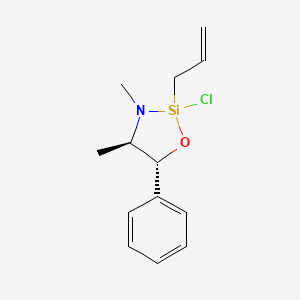

Sulcofuron-sodium monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulcofuron-sodium monohydrate is an organic compound with the chemical formula C19H11Cl4N2O5S.Na.H2O. It is commonly used as a moth-repellent and is known for its effectiveness in protecting woolen fabrics from insect damage. The compound is a white powder that is soluble in boiling water and has a melting point of 200-205°C .

准备方法

The synthesis of sulcofuron-sodium monohydrate involves several steps:

-

Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether

- React p-chlorophenol with 2,5-dichloronitrobenzene and potassium hydroxide at 165°C for 5 hours.

- Filter the reaction mixture to remove potassium chloride and wash the filter cake with benzene.

- Distill the combined filtrate under reduced pressure to obtain 4,4’-dichloro-2-nitrodiphenyl ether as a pale yellow crystal.

-

Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether-2’-sulfonic acid

- Add the intermediate from the first step to sulfuric acid (96%) at room temperature and heat to 100°C for 12 hours.

- Cool the reaction mixture with ice-salt water to precipitate the product, which is then filtered and dissolved in hot water.

- Adjust the pH to 8-9 using sodium hydroxide to obtain the sodium salt.

-

Synthesis of 4,4’-dichloro-2-aminodiphenyl ether-2’-sulfonic acid

- Dissolve the sodium salt from the second step in water and add acetic acid and iron powder at 100°C for 5 hours.

- Filter, wash, and acidify the filtrate with hydrochloric acid to precipitate the product.

-

Synthesis of this compound

- Dissolve the product from the third step in 0.8% sodium carbonate solution and add 3,4-dichlorophenyl isocyanate at 12°C.

- Stir for 30 minutes, then heat to 90°C for 2 hours.

- Filter, cool the filtrate to crystallize the product, and dry to obtain this compound .

化学反应分析

Sulcofuron-sodium monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, acetic acid, and iron powder. The major products formed from these reactions include nitro and amino derivatives .

科学研究应用

Sulcofuron-sodium monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in studies related to insect behavior and pest control.

Medicine: Research is being conducted on its potential use as an antimicrobial agent.

Industry: It is widely used in the textile industry as a moth-repellent for woolen fabrics.

作用机制

The mechanism of action of sulcofuron-sodium monohydrate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the insects. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

相似化合物的比较

Sulcofuron-sodium monohydrate is unique due to its high efficacy as a moth-repellent and its stability under various conditions. Similar compounds include:

Permethrin: Another insect repellent used in textiles.

Deltamethrin: A pyrethroid insecticide with similar applications.

Cypermethrin: Used in agriculture and public health for pest control.

Compared to these compounds, this compound offers better stability and effectiveness in protecting woolen fabrics .

属性

分子式 |

C19H13Cl4N2NaO6S |

|---|---|

分子量 |

562.2 g/mol |

IUPAC 名称 |

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate;hydrate |

InChI |

InChI=1S/C19H12Cl4N2O5S.Na.H2O/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;;/h1-9H,(H2,24,25,26)(H,27,28,29);;1H2/q;+1;/p-1 |

InChI 键 |

GNFNKJAIKCBWTH-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)

![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

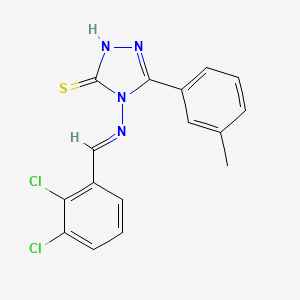

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

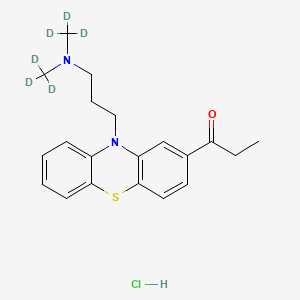

![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)